L-Selenomethionine Achieves 190.4 μg/kg Median Plasma Total Se vs. 126.4 μg/kg with Sodium Selenite at Identical 400 μg/day Dosing
In a 28-day randomized clinical trial of cancer patients receiving 400 μg Se/day orally, L-selenomethionine (SeMet) produced a median post-treatment total plasma selenium concentration of 190.4 μg/kg, compared to 126.4 μg/kg for sodium selenite (SS) from a common baseline of 89.6 μg/kg (p < 0.001 for SeMet vs. baseline; SS increase was non-significant) [1]. Speciation analysis via HPLC-ICP-MS further revealed that approximately 45% of the SELENOP (selenoprotein P) affinity fraction increase with SeMet is attributable to non-specific incorporation of SeMet into this protein pool, whereas SS and MSC contributed exclusively to the regulated Se pool [1].
| Evidence Dimension | Post-supplementation median total plasma selenium concentration |
|---|---|
| Target Compound Data | 190.4 μg Se/kg plasma |
| Comparator Or Baseline | Sodium selenite (SS): 126.4 μg Se/kg; Baseline: 89.6 μg Se/kg |
| Quantified Difference | +63.8 μg/kg absolute difference; +50.7% relative to SS; +112.5% relative to baseline |
| Conditions | Oral administration at 400 μg Se/day for 28 days in cancer patients; measured by ICP-MS after HPLC fractionation |
Why This Matters
For procurement specifications requiring maximal and sustained elevation of plasma selenium status, L-selenomethionine provides more than 50% higher total Se levels than sodium selenite at identical dosing, a directly actionable differentiation metric.
- [1] García-Sevillano MÁ, Rodríguez-Moro G, García-Barrera T, Gómez-Ariza JL. Selenium speciation studies in cancer patients to evaluate the responses of biomarkers of selenium status to different selenium compounds. Anal Bioanal Chem. 2024;416(11):2835-2848. doi:10.1007/s00216-024-05141-y View Source
